
Cadmiumato--zincato (7/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmiumato–zincato (7/1) is a chemical compound that combines cadmium and zinc in a specific ratio. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure and composition allow it to exhibit characteristics that are beneficial for specific scientific and industrial uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Cadmiumato–zincato (7/1) typically involves the combination of cadmium and zinc under controlled conditions. One common method is the Traveling Heater Method (THM), which is a solution-based growth technique. This method is preferred for obtaining high-quality crystals with high yield due to its ability to lower growth temperatures and reduce the segregation of zinc .
Industrial Production Methods: In industrial settings, the production of Cadmiumato–zincato (7/1) may involve large-scale synthesis techniques. These methods ensure the consistent quality and purity of the compound, which is crucial for its applications in various industries. The use of seed crystals and controlled temperature conditions are essential to achieve the desired properties of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Cadmiumato–zincato (7/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, cadmium in the compound can react with oxygen to form cadmium oxide (CdO) under specific conditions .
Common Reagents and Conditions:
Oxidation: Cadmium reacts with oxygen at elevated temperatures to form cadmium oxide.
Reduction: The compound can be reduced using hydrogen gas at high temperatures.
Substitution: Cadmium can react with halogens such as chlorine, bromine, and iodine to form corresponding cadmium halides.
Major Products: The major products formed from these reactions include cadmium oxide, cadmium halides, and other cadmium-based compounds, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Cadmiumato–zincato (7/1) has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various cadmium and zinc-based compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding metal interactions in biological systems.
Medicine: Research is ongoing to explore its potential in medical applications, such as in the development of diagnostic tools and treatments.
Mecanismo De Acción
The mechanism by which Cadmiumato–zincato (7/1) exerts its effects involves its interaction with molecular targets and pathways. The compound’s cadmium and zinc components can interact with various biological molecules, influencing cellular processes and pathways. These interactions can lead to changes in cellular function and behavior, which are being studied for potential therapeutic applications .
Comparación Con Compuestos Similares
Cadmium Zinc Telluride (CdZnTe): A compound used in radiation detection and semiconductor applications.
Cadmium Sulfide (CdS): Known for its use in photodetectors and solar cells.
Zinc Oxide (ZnO): Widely used in various industrial applications, including as a catalyst and in the production of rubber.
Uniqueness: Cadmiumato–zincato (7/1) is unique due to its specific ratio of cadmium to zinc, which imparts distinct properties that are not found in other similar compounds. This unique composition allows it to be used in specialized applications where other compounds may not be as effective .
Propiedades
Número CAS |
647831-96-7 |
|---|---|
Fórmula molecular |
Cd7Zn |
Peso molecular |
852.3 g/mol |
Nombre IUPAC |
cadmium;zinc |
InChI |
InChI=1S/7Cd.Zn |
Clave InChI |
MFIRDFVDXJGWIN-UHFFFAOYSA-N |
SMILES canónico |
[Zn].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


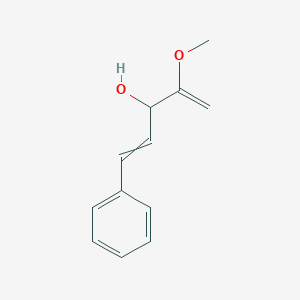
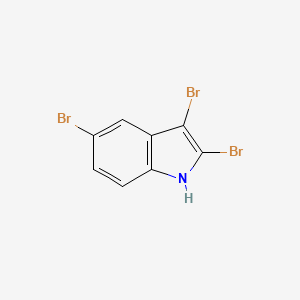
![3,5,13-Triazatetracyclo[15.3.1.12,5.17,11]tricosa-1(21),3,7,9,11(22),17,19-heptaene-12,23-dione, 4-amino-2-methyl-](/img/structure/B12611190.png)
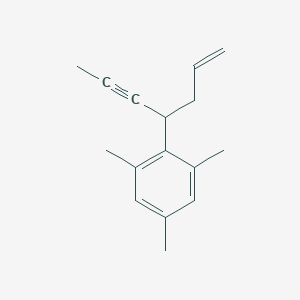
![1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611205.png)
![4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4'-methyl-1,1'-biphenyl](/img/structure/B12611208.png)
![2-[2-[2-[2-[2-[2-[2-(3-Mercaptopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12611216.png)
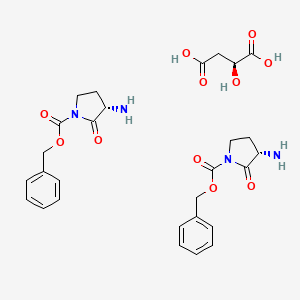
![5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12611223.png)
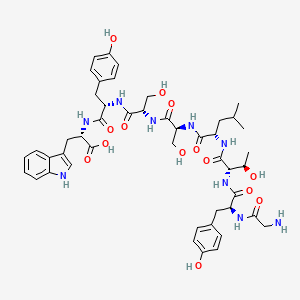
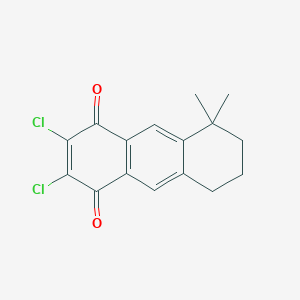
![2,2,2-Trifluoro-1-[4-(triphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611233.png)
![5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12611236.png)
![[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B12611245.png)
